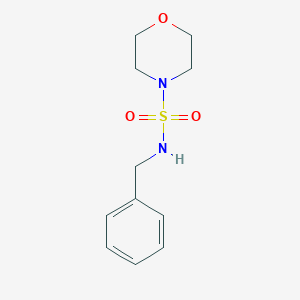

N-benzylmorpholine-4-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O3S |

|---|---|

Molecular Weight |

256.32 g/mol |

IUPAC Name |

N-benzylmorpholine-4-sulfonamide |

InChI |

InChI=1S/C11H16N2O3S/c14-17(15,13-6-8-16-9-7-13)12-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

InChI Key |

GZSBVLGNWOCXLC-UHFFFAOYSA-N |

SMILES |

C1COCCN1S(=O)(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

C1COCCN1S(=O)(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of N Benzylmorpholine 4 Sulfonamide and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of N-benzylmorpholine-4-sulfonamide and its related compounds. Techniques such as NMR, MS, and FT-IR provide detailed information about the connectivity of atoms, molecular weight, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For analogues like 4-(benzenesulfonyl)-morpholine, both ¹H and ¹³C NMR spectra have been extensively studied researchgate.netscielo.org.mx.

In the ¹H NMR spectrum of 4-(benzenesulfonyl)-morpholine, the protons of the morpholine (B109124) ring typically appear as two multiplets. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) resonate at a different chemical shift compared to the protons on the carbons adjacent to the oxygen atom (O-CH₂). The aromatic protons of the phenylsulfonyl group usually appear in the downfield region of the spectrum researchgate.netscielo.org.mx.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 4-(benzenesulfonyl)-morpholine, distinct signals are observed for the morpholine ring carbons and the carbons of the phenyl group. The carbons attached to the nitrogen and oxygen atoms in the morpholine ring are clearly distinguishable researchgate.netchemsociety.org.ng.

Table 1: NMR Chemical Shifts (δ) for 4-(benzenesulfonyl)-morpholine

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~3.0-3.2 | Morpholine N-CH₂ protons |

| ¹H | ~3.6-3.8 | Morpholine O-CH₂ protons |

| ¹H | ~7.5-7.8 | Phenyl protons |

| ¹³C | ~45-47 | Morpholine N-CH₂ carbons |

| ¹³C | ~65-67 | Morpholine O-CH₂ carbons |

| ¹³C | ~127-133 | Phenyl carbons |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For the analogue 4-(phenylsulfonyl)morpholine (B1295087), the molecular ion peak corresponding to its molecular weight is observed nih.gov. The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C (aromatic) bond.

For 4-(phenylsulfonyl)morpholine (C₁₀H₁₃NO₃S), the expected molecular weight is approximately 227.28 g/mol nih.gov. The mass spectrum would show a molecular ion peak (M+) at m/z 227. Key fragment ions would likely correspond to the loss of the morpholine group or the phenyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound and its analogues, the characteristic vibrational bands of the sulfonamide group are of particular interest.

Studies on 4-(benzenesulfonyl)-morpholine have identified the key vibrational modes scielo.org.mx. The sulfonamide group (SO₂NH) gives rise to strong, characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds. The S-N stretching vibration is also an important diagnostic peak.

Table 2: Characteristic FT-IR Absorption Bands for Sulfonamide Analogues

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| S=O Asymmetric Stretching | 1300 - 1350 |

| S=O Symmetric Stretching | 1120 - 1180 |

| S-N Stretching | 900 - 950 |

| C-H Aromatic Stretching | 3000 - 3100 |

| C-H Aliphatic Stretching | 2850 - 3000 |

X-ray Crystallographic Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsion angles.

Single-Crystal X-ray Diffraction of N-Benzylsulfonamide Derivatives

For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined to be in an orthorhombic system with the Pna2₁ space group nsf.gov. The unit cell parameters provide a detailed picture of the crystal lattice.

Table 3: Crystallographic Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 18.6919 (18) |

| b (Å) | 10.5612 (10) |

| c (Å) | 8.1065 (8) |

| Volume (ų) | 1600.3 (3) |

| Z | 4 |

Data from Stenfors, B. A., & Ngassa, F. N. (2020) nsf.gov.

Analysis of Molecular Geometry, Torsion Angles, and Packing Arrangements in the Crystalline Phase

The analysis of crystallographic data for N-benzylsulfonamide analogues reveals important details about their molecular geometry. The sulfur atom in the sulfonamide group typically adopts a distorted tetrahedral geometry nsf.gov.

The bond lengths and angles within the sulfonamide moiety are consistent across different derivatives. For instance, in N-allyl-N-benzyl-4-methylbenzenesulfonamide, the S=O bond lengths are approximately 1.43 Å, and the N-S bond length is around 1.64 Å nsf.gov.

Torsion angles are critical for defining the conformation of the molecule. The orientation of the groups around the S-N bond is a key conformational feature. In many sulfonamide structures, the aryl groups are oriented gauche about the S1-N1 bond nsf.gov. The packing of molecules in the crystal lattice is often governed by intermolecular interactions such as C-H···O and C-H···π hydrogen bonds, which contribute to the stability of the crystal structure nsf.gov.

Table 4: Selected Bond Lengths and Angles for N-allyl-N-benzyl-4-methylbenzenesulfonamide

| Bond/Angle | Value (Å or °) |

|---|---|

| S1=O1 | 1.4290 (18) Å |

| S1=O2 | 1.4342 (18) Å |

| N1-S1 | 1.636 (2) Å |

| O1-S1-O2 | ~120° |

| N1-S1-C1 | ~107° |

Data from Stenfors, B. A., & Ngassa, F. N. (2020) nsf.gov.

Stereochemical Considerations and Enantioselective Synthesis for Related N-Benzyl Morpholine Scaffolds

The synthesis of enantiomerically pure N-benzyl morpholine scaffolds is a significant area of research, largely due to the prevalence of the chiral morpholine motif in numerous biologically active compounds and pharmaceuticals. semanticscholar.org The stereochemistry of these scaffolds, particularly at the C2 and C3 positions adjacent to the heteroatoms, is crucial for their pharmacological activity. semanticscholar.orgnih.gov Consequently, various stereoselective and enantioselective synthetic strategies have been developed to control the spatial arrangement of substituents on the morpholine ring. These methods often rely on asymmetric catalysis, the use of chiral starting materials, or enzyme-catalyzed resolutions. nih.govnih.gov

A key challenge in the synthesis of chiral N-benzyl morpholines is the creation of specific stereocenters with high enantiomeric excess (ee). Several innovative approaches have been established to address this, including organocatalysis, asymmetric hydrogenation, and electrophile-induced cyclization. nih.govbanglajol.inforsc.org These methods provide access to a diverse range of C2-functionalized morpholines, which are valuable intermediates for drug discovery and development. nih.gov

One prominent strategy involves the organocatalytic enantioselective α-chlorination of aldehydes, followed by reductive amination and subsequent base-induced cyclization to form the N-benzyl protected morpholine ring. nih.gov This method allows for the installation of a chiral alkyl group at the C2 position. While initial protocols suffered from variable enantioselectivity due to the potential for epimerization of the α-chloroaldehyde intermediate, optimized procedures have significantly improved both the yield and the enantiomeric excess. nih.gov

Another powerful technique is the asymmetric hydrogenation of unsaturated morpholines. semanticscholar.orgrsc.org This approach utilizes transition-metal catalysts, such as rhodium complexes with chiral bisphosphine ligands, to achieve high enantioselectivity. rsc.org It has been successfully applied to produce a variety of 2-substituted chiral morpholines in excellent yields and with up to 99% ee. semanticscholar.org The resulting products can be further transformed into key intermediates for bioactive molecules. semanticscholar.org

Furthermore, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols presents a direct route to highly substituted chiral morpholines. banglajol.info Using bromine as the electrophile, this method can produce diastereomerically pure morpholine derivatives. The stereochemistry of the final product is dictated by the configuration of the starting amino alcohol, which is often derived from the chiral pool. banglajol.info

More recently, an organocatalytic enantioselective chlorocycloetherification has been developed to construct morpholines containing a quaternary stereocenter at the C2 position. rsc.org This method employs cinchona alkaloid-derived catalysts to furnish various chlorinated 2,2-disubstituted morpholines in high yields and enantioselectivities under mild reaction conditions. rsc.org

Enzyme-catalyzed reactions also offer a highly specific route to enantiopure morpholine derivatives. For instance, the resolution of racemic N-butyl 4-benzylmorpholine-2-carboxylate using an enzyme-catalyzed process serves as a key step in the enantioselective synthesis of potent monoamine reuptake inhibitors. nih.gov This bio-catalytic approach highlights the importance of stereochemistry in defining the structure-activity relationship of these compounds. nih.gov

The table below summarizes the results from various enantioselective synthetic methods for N-benzyl morpholine scaffolds and related analogues.

| Method | Catalyst/Reagent | Substituent at C2 | Yield (%) | Enantiomeric Excess (% ee) |

| Organocatalysis nih.gov | (R)- or (S)-organocatalyst | Alkyl groups | 35-60 (overall) | 75-98 |

| Asymmetric Hydrogenation semanticscholar.org | SKP–Rh complex | Various substituents | Quantitative | up to 99 |

| Organocatalysis (One-Pot) nih.gov | (R)- or (S)-organocatalyst | Alkyl groups | 13-50 (overall) | 55-98 |

| Halocyclization banglajol.info | Bromine | Aryl groups | ~50 (isolated) | >98 (de) |

| Enzyme-Catalyzed Resolution nih.gov | Enzyme | (Phenoxy)(phenyl)methyl | - | High |

| Chlorocycloetherification rsc.org | Cinchona alkaloid-derived catalyst | Disubstituted (quaternary center) | Excellent | Excellent |

Computational and Theoretical Investigations of N Benzylmorpholine 4 Sulfonamide

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. openaccessjournals.com This method is instrumental in drug discovery for identifying potential drug candidates and analyzing their interactions with specific protein targets. openaccessjournals.comsemanticscholar.org

Prediction of Ligand-Target Interactions and Binding Affinities

Molecular docking studies have been employed to predict the binding affinities and interaction patterns of sulfonamide derivatives, including structures related to N-benzylmorpholine-4-sulfonamide, with various protein targets. These studies often reveal favorable binding energies, suggesting strong interactions between the ligand and the receptor. For instance, in studies involving sulfonamides and carbonic anhydrase, a common drug target, binding affinities have been shown to be significant. semanticscholar.orgnih.gov The binding affinity is a measure of the strength of the interaction, with more negative values indicating a stronger bond. nih.gov

Interactive Table: Predicted Binding Affinities of Sulfonamide Derivatives

Analysis of Binding Poses and Key Residue Interactions

The analysis of docking poses reveals the specific orientation of the ligand within the binding site of the protein. This allows for the identification of key amino acid residues that form crucial interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and various pi-interactions (pi-sigma, pi-pi stacking, and pi-alkyl). nih.gov For sulfonamides, the sulfonyl group often plays a significant role in binding, with its oxygen atoms frequently forming hydrogen bonds. nih.govmdpi.com The benzene (B151609) ring and other structural components can engage in hydrophobic and pi-stacking interactions with aromatic residues in the binding pocket. nih.govnih.gov

Key interactions observed in docking studies of related sulfonamides include hydrogen bonds with residues like Gln92, Thr200, and Asn66, as well as pi-pi interactions with residues such as His94. nih.gov In some cases, the sulfonamide moiety has been observed to interact with metal ions, like zinc, present in the active site of metalloenzymes. pensoft.netrcsb.org

Comparative Docking Studies with Known Ligands and Reference Inhibitors

To evaluate the potential of new compounds, their docking results are often compared with those of known ligands or established inhibitors. scirp.orgwestmont.edu These comparative studies have shown that novel sulfonamide derivatives can exhibit superior binding affinities compared to reference drugs like acetazolamide (B1664987). semanticscholar.orgnih.gov For example, a series of synthesized sulfonamides displayed binding affinities ranging from -6.8 to -8.2 kcal/mol, which were higher than that of acetazolamide (-5.25 kcal/mol). semanticscholar.orgnih.gov Such findings suggest that the designed compounds could be more effective inhibitors. nih.gov

Interactive Table: Comparative Docking Scores

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and the nature of interactions over time. mdpi.com This technique is crucial for understanding the conformational changes and flexibility of both the ligand and the protein binding site. mdpi.comnih.gov

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular world, enabling the elucidation of properties that are often difficult or impossible to determine experimentally. For this compound, these methods provide a foundational understanding of its electronic characteristics and structural stability.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is paramount in determining its chemical reactivity. northwestern.edu Methods like Density Functional Theory (DFT) are employed to explore the electronic landscape of this compound. researchgate.netsc.edu Key aspects of this analysis include the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govorientjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govorientjchem.org

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Calculated using DFT/B3LYP) This table is for illustrative purposes and contains hypothetical data.

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -7.2 | Electron-donating capacity |

| LUMO Energy | -1.5 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.7 | Chemical reactivity and stability |

| Ionization Potential (I) | 7.2 | Energy required to remove an electron |

| Electron Affinity (A) | 1.5 | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.35 | Power to attract electrons |

| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.35 | Reciprocal of hardness, indicates reactivity |

Theoretical Geometry Optimization and pKa Predictions

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net Using quantum chemical methods like DFT, the bond lengths, bond angles, and dihedral angles of this compound are optimized to achieve its lowest energy conformation. researchgate.netmdpi.com This optimized structure is crucial for understanding its interactions with biological macromolecules. mdpi.com

Furthermore, computational methods are invaluable for predicting the pKa value of the sulfonamide group. The pKa is a measure of a molecule's acidity and significantly influences its pharmacokinetic properties at physiological pH. chemrxiv.orgnih.gov Advanced computational models, often combining quantum mechanics with continuum solvation models, can predict aqueous pKa values with high accuracy. kyushu-u.ac.jpdiva-portal.org Strong correlations have been found between calculated equilibrium bond lengths within the sulfonamide group and experimental pKa values, providing a powerful predictive tool. chemrxiv.orgnih.govchemrxiv.org For this compound, predicting the pKa helps in understanding its state of ionization and potential for forming hydrogen bonds, which are critical for receptor binding. chemrxiv.org

Table 2: Predicted Geometrical Parameters and pKa for this compound This table is for illustrative purposes and contains hypothetical data.

| Parameter | Predicted Value | Method | Significance |

|---|---|---|---|

| S-N Bond Length | 1.65 Å | DFT/B3LYP/6-311+G(d,p) | Influences sulfonamide acidity. |

| O=S=O Bond Angle | 120.5° | DFT/B3LYP/6-311+G(d,p) | Defines the geometry of the sulfonyl group. |

In Silico Screening and Virtual Screening Methodologies for Novel Analogues

In silico and virtual screening methods are powerful computational techniques used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net Starting with the core structure of this compound, these methodologies can be used to discover novel analogues with potentially improved activity or other desirable properties. ontosight.ailiverpool.ac.uk

The process often begins with structure-based virtual screening, where a 3D model of the target protein's active site is used. researchgate.netnih.gov A library of virtual compounds, which can be analogues of this compound, is then computationally "docked" into this active site. umpr.ac.idnih.gov Scoring functions are used to estimate the binding affinity of each compound, and those with the best scores are selected for further investigation. nih.gov Ligand-based approaches, such as pharmacophore modeling, can also be used. umpr.ac.ideijppr.com In this case, a model is built based on the key structural features of known active molecules, and this model is then used to screen for new compounds that share these features. umpr.ac.id These screening methods significantly accelerate the initial stages of drug discovery by prioritizing which compounds to synthesize and test experimentally. nih.gov

Table 3: Illustrative Virtual Screening Workflow for this compound Analogues This table is for illustrative purposes.

| Step | Description | Tools/Methods | Outcome |

|---|---|---|---|

| 1. Target Selection & Preparation | Identify a biological target and prepare its 3D structure for docking. | Protein Data Bank (PDB), Molecular Operating Environment (MOE) | A prepared receptor model. nih.gov |

| 2. Library Generation | Create a virtual library of this compound analogues. | ChemDraw, RDKit | A database of thousands of virtual compounds. |

| 3. Docking | Computationally place each analogue into the target's active site. | AutoDock, GLIDE | A set of predicted binding poses for each compound. researchgate.net |

| 4. Scoring & Ranking | Estimate the binding affinity and rank the compounds. | Docking score functions (e.g., S-score), MM-GBSA | A ranked list of potential "hit" compounds. nih.govresearchgate.net |

Application of Machine Learning and Generative Models in Compound Design and Prioritization

The integration of artificial intelligence (AI), particularly machine learning (ML) and generative models, is revolutionizing drug discovery. nih.govresearchgate.netmdpi.com These technologies can be applied to the design and prioritization of novel analogues of this compound. researchgate.netbindingdb.org

Machine learning models, such as Support Vector Machines (SVM) and Random Forests (RF), can be trained on large datasets of existing sulfonamides with known biological activities and properties. nih.govresearchgate.netresearchgate.net These trained models can then predict the activity, toxicity, and pharmacokinetic profiles of new, untested analogues of this compound, helping to prioritize the most promising candidates for synthesis. frontiersin.orgmdpi.com

Generative models, a more recent advancement, can design entirely new molecules. mdpi.commdpi.com These models, including generative adversarial networks (GANs) and recurrent neural networks (RNNs), can learn the underlying patterns in the chemical space of known active compounds. mdpi.com They can then generate novel molecular structures, inspired by the scaffold of this compound, that are optimized for desired properties like high potency and low toxicity. mdpi.com This approach moves beyond screening existing libraries to creating bespoke molecules tailored to a specific therapeutic need. mdpi.com

Table 4: Application of Machine Learning in the Design of this compound Analogues This table is for illustrative purposes.

| ML/AI Model | Application | Training Data | Predicted Output |

|---|---|---|---|

| Random Forest (RF) | Quantitative Structure-Activity Relationship (QSAR) | Known sulfonamides and their biological activities. researchgate.net | Predicted inhibitory activity of new analogues. nih.gov |

| Support Vector Machine (SVM) | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | Compounds with known pharmacokinetic and toxicity data. mdpi.com | Classification of analogues as having favorable or unfavorable ADMET profiles. researchgate.net |

| Recurrent Neural Network (RNN) | De Novo Molecular Generation | SMILES strings of known kinase inhibitors. mdpi.com | Novel, valid chemical structures with predicted high affinity for a target kinase. |

Pre Clinical Biological Activity and Molecular Mechanism of Action of N Benzylmorpholine 4 Sulfonamide Derivatives

Enzyme Inhibition Studies

N-benzylmorpholine-4-sulfonamide derivatives have been extensively studied for their ability to inhibit a variety of enzymes, playing roles in conditions from cancer to bacterial infections and metabolic disorders.

Carbonic Anhydrase Isozyme Inhibition (hCA I, II, VII, IX)

Sulfonamides are a major class of carbonic anhydrase (CA) inhibitors. nih.gov Derivatives of this compound have shown significant inhibitory activity against several human (h) carbonic anhydrase isozymes.

hCA I: This cytosolic isozyme is inhibited by various sulfonamide derivatives with inhibition constants (Kᵢ) ranging from the nanomolar to the micromolar scale. nih.gov For instance, some 2-amino-benzothiazole-6-sulfonamide derivatives have demonstrated Kᵢ values below 100 nM. nih.gov

hCA II: A physiologically significant cytosolic isozyme, hCA II is effectively inhibited by this class of sulfonamides, with Kᵢ values often in the low nanomolar range (7.8–51.5 nM for some of the most effective compounds). nih.gov

hCA VII: Research has identified several subnanomolar and low nanomolar, isoform-selective sulfonamide inhibitors that target hCA VII. nih.gov

hCA IX: This transmembrane, tumor-associated isozyme is a key target in cancer therapy. This compound derivatives have shown potent inhibition of hCA IX, with Kᵢ values in the range of 3.7–38.2 nM, comparable to clinically used inhibitors. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives

| Isozyme | Inhibition Constant (Kᵢ) Range | Notable Derivatives |

|---|---|---|

| hCA I | 84.1–2327 nM | 2-amino-benzothiazole-6-sulfonamides |

| hCA II | 7.8–369 nM | 2-amino-benzothiazole-6-sulfonamide derivatives |

| hCA VII | Subnanomolar to low nanomolar | Isoform-selective inhibitors |

Note: The data represents a range of activities observed for various sulfonamide derivatives, not just this compound itself.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Targeting

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in a variety of diseases, including neurodegenerative disorders and cancer. d-nb.infomdpi.com Inhibition of GSK-3β is a promising therapeutic strategy. d-nb.info Some small molecules have been identified as potent in vitro inhibitors of GSK-3β, with IC₅₀ values as low as 12.1 nM. nih.gov While no GSK-3β inhibitors are currently approved, research is ongoing to develop selective inhibitors. mdpi.comnih.gov The approved drug lithium is known to inhibit GSK-3β activity. guidetopharmacology.org

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of bacteria, making it an important target for antimicrobial agents. patsnap.comnih.gov Sulfonamides, including derivatives of this compound, act as competitive inhibitors of DHPS. patsnap.comwikipedia.org They mimic the natural substrate, para-aminobenzoic acid (pABA), and bind to the enzyme's active site, thereby blocking the production of dihydropteroate, a precursor of folic acid. patsnap.comnih.gov This inhibition halts bacterial growth and proliferation. patsnap.com The development of dual inhibitors targeting both DHPS and dihydrofolate reductase (DHFR) is an active area of research to combat drug resistance. nih.gov

Other Enzyme Targets

Derivatives of this compound have been investigated for their inhibitory activity against a range of other enzymes:

Ubiquitin Specific Protease 7 (USP7): USP7 is a deubiquitinating enzyme that has emerged as a drug target in cancer therapy due to its role in regulating oncoproteins and tumor suppressors. nih.govfrontiersin.org Inhibition of USP7 can lead to the degradation of oncogenic proteins like MDM2, thereby reactivating the p53 tumor suppressor pathway. uel.ac.uk Small molecule inhibitors of USP7 have been discovered with IC₅₀ values in the nanomolar range. nih.gov

Platelet Type 12-Lipoxygenase (12-LOX): This enzyme is involved in platelet activation and thrombosis. nih.govnih.gov Pharmacological inhibition of 12-LOX can attenuate platelet aggregation, making it a potential target for anti-platelet therapies. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. mdpi.comsemanticscholar.org Some sulfonamide-based carbamates have shown selective and potent inhibition of BChE, with some compounds being more active than the standard drug rivastigmine. mdpi.comnih.gov Dual inhibitors targeting both AChE and BChE are also being developed. mdpi.com

Tyrosinase, α-Amylase, and α-Glucosidase: Sulfonamide derivatives have demonstrated inhibitory potential against these enzymes. For instance, some compounds have shown potent inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, with IC₅₀ values lower than the standard drug acarbose. nih.govnih.gov Indole-based sulfonamides have also shown significant inhibitory activity against these enzymes. researchgate.net

Penicillin-Binding Protein 2X (PBP-2X): PBP-2X is an essential enzyme for bacterial cell wall synthesis in organisms like Streptococcus pneumoniae. mdpi.comnih.gov It is a validated target for β-lactam antibiotics. plos.org Research is focused on developing new inhibitors of PBP-2X to combat antibiotic resistance. plos.orgvenatorx.com

Table 2: Inhibition of Other Enzyme Targets by Sulfonamide Derivatives

| Enzyme Target | Biological Role | Inhibitory Activity (IC₅₀/Kᵢ) |

|---|---|---|

| Ubiquitin Specific Protease 7 (USP7) | Cancer progression | Nanomolar range |

| Platelet Type 12-Lipoxygenase (12-LOX) | Platelet activation, thrombosis | Inhibition of aggregation |

| Acetylcholinesterase (AChE) | Neurotransmission | Micromolar range |

| Butyrylcholinesterase (BChE) | Neurotransmission | Picomolar to nanomolar range |

| α-Amylase | Carbohydrate metabolism | Micromolar range |

| α-Glucosidase | Carbohydrate metabolism | Micromolar range |

Note: The inhibitory activities are based on studies of various sulfonamide derivatives and may not be specific to this compound itself.

Receptor Modulation and Antagonism

In addition to enzyme inhibition, this compound derivatives have been shown to modulate the activity of key cellular receptors.

Androgen Receptor (AR) Antagonistic Activity, specifically targeting Activation Function 2 (AF2)

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. researchgate.net The activation function 2 (AF2) domain of the AR is a novel binding site for the development of AR antagonists. nih.govnih.gov A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as new AR antagonists that target the AF2 domain. nih.gov One compound from this series demonstrated excellent AR antagonistic activity with an IC₅₀ value of 0.47 μM. nih.gov Targeting the AF2 domain represents a promising strategy to overcome resistance to current anti-androgen therapies. nih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetazolamide (B1664987) |

| Acarbose |

| Rivastigmine |

| Lithium |

| para-Aminobenzoic acid |

| Dihydropteroate |

Dual Serotonin (B10506)/Noradrenaline Reuptake Inhibition (SNRI) for Analogous N-Benzyl Carboxamides

Derivatives of N-benzyl carboxamide have been identified as potent dual inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake, a mechanism central to the action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). researchgate.netwikipedia.org These drugs are effective in treating a variety of conditions, including depression, anxiety disorders, and chronic pain, by increasing the levels of these neurotransmitters in the central nervous system. researchgate.netwikipedia.org

Research into N-benzyl-N-(pyrrolidin-3-yl)carboxamides has yielded compounds that demonstrate this dual inhibitory action with good selectivity over dopamine (B1211576) (DA) reuptake. researchgate.net Similarly, a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine derivatives have been developed as selective dual 5-HT and NA reuptake inhibitors. nih.gov Structure-activity relationship (SAR) studies on 4-benzylpiperidine (B145979) carboxamides revealed that most of these compounds exhibited a higher degree of inhibition of the norepinephrine (B1679862) transporter (NET) compared to the serotonin transporter (SERT). nih.gov The inhibitory activity of these derivatives was found to be greater than that of the standard drug, venlafaxine (B1195380) hydrochloride. researchgate.net

The length of the carbon linker between the amino group and the 4-benzylpiperidine moiety, as well as the nature of the aromatic substituents, play a crucial role in determining the selectivity of these compounds for the dopamine transporter (DAT). nih.govkoreascience.kr Specifically, compounds with a two-carbon linker showed a stronger inhibitory effect on DAT than those with a three-carbon linker, suggesting a path to converting SNRIs into triple reuptake inhibitors (TRIs). nih.govkoreascience.kr

Table 1: Inhibitory Activity of N-Benzyl Carboxamide Analogs

| Compound Class | Target(s) | Key Findings |

| N-benzyl-N-(pyrrolidin-3-yl)carboxamides | 5-HT and NA | Dual inhibition with good selectivity over DA. researchgate.net |

| N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | 5-HT and NA | Selective dual reuptake inhibition. nih.gov |

| 4-benzylpiperidine carboxamides | NET and SERT | Greater inhibition of NET than SERT; activity surpassed venlafaxine. nih.govresearchgate.net |

| 4-benzylpiperidine carboxamides | DAT | Two-carbon linker enhanced DAT inhibition, enabling potential conversion to TRIs. nih.govkoreascience.kr |

Antimicrobial Efficacy (In Vitro Assays and Animal Models)

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Sulfonamide derivatives are known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. nih.gov This inhibition disrupts DNA production, leading to a bacteriostatic effect. nih.gov The general structure of sulfonamides is similar to para-aminobenzoic acid (PABA), allowing them to interfere with this metabolic pathway. nih.gov

A series of novel heterocyclic thioureas containing a sulfonamide moiety have demonstrated in vitro antibacterial activity against both Gram-positive bacteria, such as Bacillus subtilis and Streptococcus pneumoniae, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. ekb.eg The antimicrobial activity of sulfonamide derivatives can be enhanced by the addition of electron-withdrawing groups, such as a nitro group. frontiersrj.com

Antifungal Activity

The antifungal potential of arylsulfonamide derivatives has been investigated against various Candida species. nih.gov A study screening a series of sulfonamide-based compounds, including N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, demonstrated fungistatic activity against several strains of Candida albicans, Candida parapsilosis, and Candida glabrata. nih.gov

Further investigation into compounds structurally related to the initial "hit" compound led to the synthesis of derivatives with fungicidal effects. nih.gov Specifically, an amine derivative and its hydrochloride salt were found to be fungicidal against a strain of Candida glabrata. nih.gov The mechanism of action is thought to involve the inhibition of carbonic anhydrases, which are crucial for the growth of these yeasts. nih.gov Novel matrine (B1676216) derivatives incorporating a benzenesulfonamide (B165840) moiety have also shown exceptional inhibitory activity against Candida albicans, with one compound demonstrating significantly lower minimum inhibitory concentration (MIC) values than the clinical antibiotic fluconazole. rsc.org

Table 2: Antifungal Activity of Sulfonamide Derivatives against Candida spp.

| Compound/Derivative | Candida Species | Activity | Key Findings |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | C. albicans, C. parapsilosis, C. glabrata | Fungistatic | Active against multiple strains. nih.gov |

| Amine derivative of N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | C. glabrata | Fungicidal | Demonstrated killing effect. nih.gov |

| Matrine-benzenesulfonamide derivative | C. albicans | Inhibitory | Significantly more potent than fluconazole. rsc.org |

Antiviral Activity

SARS-CoV-2 Main Protease:

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com Sulfonamide derivatives have emerged as potent inhibitors of this protease. nih.govnih.gov The replacement of a carboxamide functionality with a sulfonamide in certain molecular scaffolds has resulted in inhibitors with significant PLpro inhibitory and antiviral activity in VeroE6 cells. nih.govnih.gov Molecular modeling suggests that these sulfonamides interact non-covalently with the active site of the protease, forming hydrogen bonds with key residues like Gln269. nih.gov

Herpes Simplex Virus-1 (HSV-1):

Certain sulfonamide derivatives have also demonstrated promising antiviral activity against Herpes Simplex Virus-1 (HSV-1). mdpi.comresearchgate.net One study reported that a pyrimidine (B1678525) derivative containing a sulfonamide fragment exhibited an excellent viral load reduction of 70-90% against HSV-1, with favorable IC50 and CC50 values compared to the standard drug acyclovir. mdpi.comresearchgate.net Another study on 1,4-disubstituted-1,2,3-triazoles, which included a benzenesulfonohydrazide (B1205821) derivative, identified compounds with significant anti-HSV-1 activity. nih.gov These compounds were found to inhibit the expression of key viral proteins without affecting viral DNA replication, indicating a different mechanism of action from acyclovir. nih.gov

Antineoplastic Activity (In Vitro Cell Line Studies and Xenograft Models)

Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines

Sulfonamide derivatives have shown significant potential as anticancer agents, with activity reported against a range of cancer cell lines. researchgate.net

Pancreatic Cancer:

A library of N-benzyl sulfonamides derived from an indole (B1671886) core has been synthesized and evaluated for its activity against pancreatic cancer cell lines. nih.gov Several of these compounds displayed selective in vitro activity, with four compounds exhibiting sub-micromolar potency against PANC-1 cells. nih.gov The proposed mechanism of action for some of these compounds involves the inhibition of the S100A2-p53 protein-protein interaction. nih.gov

Breast Cancer:

Novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have been synthesized and tested for their activity against the triple-negative breast cancer cell line MDA-MB-231. mdpi.com One compound, in particular, showed higher selectivity for cancer cells over normal fibroblasts, making it a candidate for further investigation. mdpi.com

Lung Cancer:

In a study of novel 4β-substituted sulfonamide derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin, several compounds exhibited increased cytotoxicity compared to the etoposide, a standard chemotherapy drug. nih.gov In an orthotopic model of lung carcinoma (A-549), morpholino- and piperazino-containing sulfonamide derivatives were identified as the most promising compounds. nih.gov

Glioblastoma:

A library of 34 lipophilic sulfonamides based on the memantine (B1676192) core was synthesized to identify potential drug candidates for glioblastoma. nih.gov The in vitro screening against the U-87 glioblastoma cell line revealed that the sulfonamide functionality and the S-aryl unit had the most significant impact on activity. nih.gov In another study, novel cinnamoyl derivatives were evaluated for their antitumor activity against glioblastoma, with one compound showing significant cytotoxicity in U87MG cells. rjsocmed.com

Leukemia:

Fourteen quinazoline (B50416) derivatives bearing a substituted sulfonamide moiety were investigated for their antileukemic activities against Jurkat and THP-1 leukemia cell lines. nih.gov Two compounds were particularly potent in suppressing cell proliferation, with IC50 values in the low micromolar range. nih.gov These compounds were found to induce apoptosis by halting cell progression at the G2/M phase. nih.gov

Table 3: Cytotoxic Activity of Sulfonamide Derivatives in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Compound Class | Key Findings |

| Pancreatic | PANC-1 | N-benzyl sulfonamides from indole core | Sub-micromolar potency; potential S100A2-p53 inhibition. nih.gov |

| Breast | MDA-MB-231 | 3-amino-4-hydroxybenzenesulfonamide derivatives | Higher selectivity for cancer cells over fibroblasts. mdpi.com |

| Lung | A-549 | 4β-substituted sulfonamides of 4'-O-demethyl-4-desoxypodophyllotoxin | Increased cytotoxicity compared to etoposide; promising in vivo activity. nih.gov |

| Glioblastoma | U-87 | Lipophilic sulfonamides from memantine core | Sulfonamide functionality and S-aryl unit are crucial for activity. nih.gov |

| Leukemia | Jurkat, THP-1 | Quinazoline-sulfonamide derivatives | Potent suppression of proliferation; induction of apoptosis via G2/M arrest. nih.gov |

Investigation of Molecular Mechanisms of Action

The potential therapeutic effects of this compound derivatives are underpinned by their interaction with specific molecular targets. Research has focused on their ability to modulate protein-protein interactions and key metabolic pathways.

Inhibition of S100A2-p53 Protein-Protein Interaction

The interaction between the S100A2 protein and the tumor suppressor protein p53 is a validated target in cancer therapy, particularly in pancreatic cancer where S100A2 is often upregulated. researchgate.net The disruption of this interaction can restore p53's tumor-suppressing functions.

In silico screening has identified sulfonamide derivatives as potential inhibitors of the S100A2-p53 protein-protein interaction. researchgate.net For instance, a study identified N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide as a lead compound that binds to the S100A2-p53 binding groove. researchgate.net This compound demonstrated the ability to inhibit the growth of the MiaPaCa-2 pancreatic cancer cell line with a GI50 of 2.97 μM. researchgate.net The mechanism involves the sulfonamide derivative occupying the binding groove on the S100A2 protein, thereby preventing its interaction with p53. researchgate.net This disruption is considered a promising strategy for hindering tumor formation, as S100A2 has been shown to promote proliferation and glycolysis in cancer cells. researchgate.net

Table 1: In Silico and In Vitro Findings for S100A2-p53 Interaction Inhibition by a Sulfonamide Derivative

| Compound | Target | Cancer Cell Line | Activity | Source |

| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | S100A2-p53 protein-protein interaction | MiaPaCa-2 (pancreatic) | Growth inhibition (GI50 = 2.97 μM) | researchgate.net |

Metabolic Inhibition of ATP Production

While some compounds are known to influence cellular energy metabolism, current scientific literature from the provided search results does not offer specific details on the metabolic inhibition of ATP production by this compound or its direct derivatives. Research into related compounds has shown that bepridil (B108811) can inhibit ATP-sensitive K+ (K(ATP)) channels during metabolic inhibition, but a direct link to this compound is not established. researchgate.net

Structure Activity Relationships Sar and Lead Optimization for N Benzylmorpholine 4 Sulfonamide Derivatives

Systematic Modification of the N-benzylmorpholine-4-sulfonamide Scaffold

The exploration of the chemical space around the this compound core is fundamental to understanding its potential as a pharmacologically active agent. Systematic modifications of this scaffold are crucial for elucidating the impact of various substituents on the molecule's interaction with biological targets.

Impact of Substituent Variations on Potency, Selectivity, and Biological Outcome

For instance, in various classes of sulfonamide inhibitors, the introduction of different functional groups on the aromatic rings can modulate binding affinity to target enzymes. researchgate.netmdpi.com The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents play a critical role. For example, the addition of a hydroxyl group can introduce a new hydrogen bonding opportunity, potentially increasing potency, while a bulky substituent might sterically hinder binding. qub.ac.uk

Furthermore, the sulfonamide linker is a critical determinant of activity. Bioisosteric replacement of the sulfonamide with other linking groups, such as amides or ureas, has been shown in other chemical series to dramatically alter biological activity, sometimes leading to improved potency or a different pharmacological profile altogether. nih.govqub.ac.uk

A hypothetical exploration of substituent effects on a generic this compound scaffold is presented in the table below, illustrating potential trends based on general principles of medicinal chemistry.

| Modification Site | Substituent | Predicted Impact on Potency | Rationale |

| Benzyl (B1604629) Ring (para-position) | -OCH3 (methoxy) | Increase | Electron-donating group may enhance binding affinity. |

| Benzyl Ring (para-position) | -Cl (chloro) | Variable | Electron-withdrawing group could alter electronic interactions; steric effects also play a role. |

| Morpholine (B109124) Ring | -CH3 (methyl) | Decrease | May introduce steric clashes within the binding pocket. |

| Sulfonamide Nitrogen | N-alkylation | Decrease | Loss of a key hydrogen bond donor. |

This table is illustrative and based on general SAR principles. Actual effects would need to be determined experimentally.

Identification of Pharmacophoric Features Essential for Desired Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound derivatives, identifying these key features is paramount for designing more potent and selective analogs. nih.gov

Based on the general structure, the key pharmacophoric elements likely include:

Aromatic/Hydrophobic Region: Provided by the benzyl group, which can engage in hydrophobic or pi-stacking interactions with the target protein. nih.gov

Hydrogen Bond Acceptor/Donor: The sulfonamide group is a critical feature, with the oxygen atoms acting as hydrogen bond acceptors and the NH group as a potential hydrogen bond donor. scirp.org The preservation of the sulfonamide NH is often crucial for activity in many sulfonamide-based drugs. ekb.eg

The spatial arrangement of these features is critical. The distance and relative orientation between the aromatic ring, the sulfonamide group, and the morpholine ring will dictate how the molecule fits into the binding site of a biological target.

Computational Approaches in SAR Analysis

In modern drug discovery, computational methods are indispensable for accelerating the design and optimization of new drug candidates. These in silico techniques allow for the prediction of compound properties and the rationalization of structure-activity relationships.

Quantitative Structure-Activity Relationships (QSAR) Modeling and Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. qub.ac.uknih.govqub.ac.uk For this compound derivatives, a QSAR study would involve synthesizing a library of analogs with varying substituents and measuring their biological activity (e.g., IC50 values).

These experimental data would then be used to build a model based on various molecular descriptors, such as:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Quantifying the electronic properties (e.g., partial charges, dipole moment).

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP). nih.gov

A statistically validated QSAR model can then be used to predict the biological activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Application of Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies can be broadly categorized as either ligand-based or structure-based.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov In the context of this compound, this would involve:

Pharmacophore modeling: As described earlier, a pharmacophore model can be developed based on a set of known active compounds and used to screen virtual libraries for new molecules with the desired features. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that relate the steric and electrostatic fields of the molecules to their biological activity.

Structure-based drug design is utilized when the 3D structure of the target protein is available, for example, from X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. qub.ac.ukscirp.org Docking studies of this compound derivatives into the active site of a target enzyme could reveal key binding interactions and guide the design of new analogs with improved affinity. The sulfonamide group, for instance, is known to be essential for binding in many enzyme inhibitors. scirp.org

Strategies for Lead Optimization in Pre-clinical Drug Development

Once a promising lead compound from the this compound series is identified, the lead optimization phase begins. biosolveit.denih.govresearchgate.net The goal is to refine the properties of the lead to make it a suitable candidate for clinical trials. This is an iterative process involving chemical synthesis and biological testing. nih.gov

Key strategies for lead optimization include:

Improving Potency and Selectivity: Fine-tuning the substituents on the benzyl and morpholine rings to maximize interactions with the target and minimize interactions with off-targets. This can be guided by SAR data and computational models.

Optimizing ADME Properties: Modifying the structure to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This might involve:

Altering lipophilicity to enhance oral absorption.

Introducing or removing metabolic "soft spots" to control the rate of metabolism.

Modifying polar surface area to improve cell permeability.

Reducing Toxicity: Identifying and eliminating structural features that may be associated with toxicity.

Structural Simplification: In some cases, complex lead compounds can be simplified by removing non-essential structural elements to improve synthetic accessibility and physicochemical properties. nih.gov

The successful optimization of an this compound lead compound requires a multi-parameter approach, balancing potency, selectivity, and drug-like properties to arrive at a clinical candidate with the best possible therapeutic profile.

Enhancing Target Engagement, Selectivity, and In Vitro to In Vivo Correlations

A primary goal in lead optimization is to maximize the engagement of a compound with its intended biological target while minimizing interactions with other targets to reduce potential side effects. This is achieved by systematically modifying the molecule's structure to improve binding affinity and selectivity. Establishing a strong correlation between in vitro activity and in vivo efficacy is crucial for predicting the clinical potential of a compound.

In the development of related sulfonamide-based inhibitors, such as those targeting the NLRP3 inflammasome, the benzylsulfonamide moiety has been identified as a critical pharmacophore for activity and selectivity. nih.gov Systematic SAR studies on these compounds have provided insights into optimizing target engagement. For instance, in a series of NLRP3 inhibitors, modifications to the core structure led to the identification of compound 19 , which exhibited significantly improved potency and binding affinity compared to the initial lead. nih.gov This compound showed a binding affinity (KD) of 84 nM to the NLRP3 protein and an in vitro IC₅₀ of 0.12 µM. nih.gov In vivo studies using a lipopolysaccharide (LPS)-challenged mouse model confirmed its selective target engagement; compound 19 significantly suppressed the production of the NLRP3-dependent cytokine IL-1β without affecting the levels of TNF-α, which is not dependent on this inflammasome. nih.gov

Similarly, in the optimization of N-acyl-6-sulfonamide-tetrahydroquinoline derivatives as selective glucocorticoid receptor (GR) modulators, a class of compounds structurally related to morpholine sulfonamides, extensive SAR exploration was undertaken. nih.govresearchgate.net Starting from a lead compound, 62 new derivatives were synthesized to improve GR transrepression activity while avoiding GR transactivation, which is associated with adverse effects. nih.govresearchgate.net This effort led to the discovery of compound B53 , which demonstrated an IC₅₀ for NF-κB inhibition of 0.009 µM, comparable to the potent steroid dexamethasone, but with no significant transactivation activity. nih.govresearchgate.net This highlights a successful strategy in enhancing selectivity and achieving a desired dissociated therapeutic profile.

The table below summarizes the in vitro potency of selected optimized sulfonamide derivatives.

| Compound | Target | In Vitro Potency (IC₅₀) | Binding Affinity (KD) | Source |

| 19 | NLRP3 Inflammasome | 0.12 ± 0.01 µM | 84 nM | nih.gov |

| B53 | Glucocorticoid Receptor (NF-κB transrepression) | 0.009 ± 0.001 µM | Not Reported | nih.govresearchgate.net |

| Dexamethasone | Glucocorticoid Receptor (NF-κB transrepression) | 0.005 ± 0.001 µM | Not Reported | nih.govresearchgate.net |

Establishing a robust in vitro to in vivo correlation (IVIVC) is essential for translating preclinical findings into clinical success. An IVIVC relates an in vitro property of a dosage form (like dissolution rate) to an in vivo response (like plasma drug concentration). nih.govnih.gov For orally administered drugs, factors such as solubility and permeability, in addition to potency, are critical. For the NLRP3 inhibitor 19 , its demonstrated in vivo target engagement at a dose of 10 mg/kg provides a crucial link between its in vitro potency and its pharmacological effect in a living system. nih.gov Such correlations are fundamental to guiding dose selection for further preclinical and clinical studies.

Bioisosteric Replacements (e.g., Sulfoximines for Sulfonamides)

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's physicochemical properties, potency, selectivity, or metabolic profile without drastically altering the core structure responsible for its biological activity. drughunter.com One of the most relevant bioisosteric replacements for the sulfonamide group is the sulfoximine (B86345) group. drughunter.com

Sulfoximines are aza-analogs of sulfones and can be considered bioisosteres of sulfonamides. drughunter.comnih.gov This replacement can offer several advantages:

Modulation of Physicochemical Properties : Sulfoximines can alter polarity and hydrogen bonding capacity. The NH group of an unsubstituted sulfoximine can act as a hydrogen bond donor, a feature that can be tuned by N-substitution. nih.gov This can influence solubility, permeability, and plasma protein binding. nih.gov

Additional Vector for Modification : The nitrogen atom on the sulfoximine group provides an additional point for chemical modification, allowing for fine-tuning of the molecule's properties or the introduction of new functionalities. researchgate.net

Improved Metabolic Stability : In some contexts, replacing a sulfonamide with a sulfoximine can lead to improved metabolic stability. nih.gov

Intellectual Property : Introducing a novel functional group like a sulfoximine can create new intellectual property space. drughunter.com

The table below illustrates the conceptual bioisosteric replacement of the sulfonamide in this compound with a sulfoximine moiety.

| Original Functional Group | Bioisosteric Replacement | Structure | Key Features | Source |

| Sulfonamide | Sulfoximine | Aza-analog of a sulfone; offers an additional site for substitution (at the N-atom); can modulate H-bonding and polarity. | drughunter.comnih.gov |

The successful application of this strategy is seen in numerous drug discovery programs where the switch from a sulfonamide to a sulfoximine was a key step in identifying a clinical candidate. drughunter.com This replacement is highly context-dependent, and the resulting sulfoximine analog must be evaluated to confirm that it retains or improves upon the desired therapeutic properties.

Multi-Parameter Optimization (MPO) in Compound Prioritization and Development

Modern drug discovery is a complex balancing act. A successful drug must possess a favorable profile across a multitude of properties, including potency, selectivity, solubility, permeability, metabolic stability, and a low potential for toxicity. nih.govoptibrium.com These properties are often conflicting; for example, increasing potency might lead to higher toxicity or lower solubility. Multi-Parameter Optimization (MPO) is a strategy that uses computational tools to navigate this complexity by simultaneously evaluating and balancing all critical properties to identify the most promising compounds for further development. drugdiscoverynews.com

The development of N-acyl-6-sulfonamide-tetrahydroquinoline derivatives provides a practical example of the principles underlying MPO. nih.gov In this program, researchers had to balance several key parameters:

Potency : High inhibitory activity against NF-κB (transrepression).

Selectivity : Minimal to no activity on the GRE-mediated pathway (transactivation).

Specificity : High selectivity for the Glucocorticoid Receptor over other receptors.

In Vivo Efficacy : Ability to relieve inflammation in animal models. nih.govresearchgate.net

The table below conceptualizes an MPO approach for a hypothetical series of this compound derivatives, illustrating the various parameters that must be balanced.

| Compound | Target Potency (IC₅₀) | Selectivity (vs. Off-Target) | Solubility (µg/mL) | Metabolic Stability (t½, mins) | Overall MPO Score |

| Lead Cmpd | 150 nM | 10x | 5 | 15 | Low |

| Analog A | 25 nM | 8x | 2 | 20 | Medium |

| Analog B | 100 nM | 50x | 25 | 45 | High |

| Analog C | 30 nM | 100x | 1 | 10 | Low |

Future Research Directions and Translational Perspectives in Pre Clinical Discovery

Novel Synthetic Strategies for Diversification and Library Generation

The generation of diverse chemical libraries is fundamental to exploring the structure-activity relationships (SAR) of the N-benzylmorpholine-4-sulfonamide core. Future synthetic efforts should focus on modular and efficient strategies that allow for the rapid creation of a wide array of analogues.

One promising approach is the use of parallel synthesis techniques to construct libraries of N-benzyl sulfonamides. nih.gov This can be achieved by reacting a variety of substituted benzylamines with a panel of morpholine-4-sulfonyl chlorides, or vice versa. The use of different starting materials with diverse electronic and steric properties on both the benzyl (B1604629) and morpholine (B109124) rings will be crucial. For instance, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives highlights a methodology that enables synthetic chemical diversification with the potential to prepare drug-like compounds. mdpi.com

Furthermore, the development of solid-phase synthesis methods could significantly accelerate library generation. By immobilizing either the benzylamine (B48309) or the morpholine sulfonamide fragment on a solid support, a multitude of reagents can be screened in a high-throughput manner. Another avenue for diversification is the incorporation of different heterocyclic systems in place of or attached to the benzyl or morpholine rings. The synthesis of pyrimidine-focused DNA-encoded libraries demonstrates the power of using functionalized heterocyclic cores to generate vast libraries for screening. nih.gov

Flow synthesis is another advanced technique that can be employed for the rapid and controlled synthesis of compound libraries. chemrxiv.org This method allows for precise control over reaction conditions and can be automated to generate a large number of compounds in a short period. The synthesis of coumarin-based sulfonamide derivatives has also been explored, showcasing the potential of hybrid structures. d-nb.info

Table 1: Potential Diversification Strategies for this compound Libraries

| Strategy | Description | Potential Advantages |

| Parallel Synthesis | Simultaneous synthesis of multiple analogues in separate reaction vessels. | Rapid generation of a focused library for initial SAR studies. nih.gov |

| Solid-Phase Synthesis | One reactant is attached to a solid support, allowing for easy purification. | High-throughput synthesis and purification. |

| Flow Synthesis | Continuous reaction in a flow reactor. | Precise control, automation, and rapid library generation. chemrxiv.org |

| Scaffold Hopping | Replacing the benzyl or morpholine ring with other heterocyclic systems. | Exploration of new chemical space and potential for novel intellectual property. |

| DNA-Encoded Libraries | Each molecule is tagged with a unique DNA barcode for identification. | Generation and screening of massive libraries containing millions to billions of compounds. nih.gov |

Exploration of Undiscovered Biological Targets and Pathways for this compound Analogues

While the initial biological activities of this compound analogues might be known, a vast landscape of potential targets remains to be explored. The sulfonamide moiety is a well-known pharmacophore present in drugs targeting a wide range of proteins. nih.gov

A key area of investigation should be the inhibition of carbonic anhydrase (CA) isoforms. Sulfonamides are classic CA inhibitors, and different isoforms are implicated in various diseases, including cancer and glaucoma. d-nb.infonih.gov The this compound scaffold could be optimized to selectively target specific CA isoforms. For example, studies on coumarin (B35378) sulfonamide derivatives have shown selective inhibition of tumor-associated CA IX and XII. d-nb.info

Another important target class for sulfonamides is α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Inhibitors of this enzyme are used to manage type 2 diabetes. The synthesis and evaluation of novel soritin sulfonamide derivatives have identified potent α-glucosidase inhibitors. nih.gov

Furthermore, the morpholine ring is a common feature in bioactive molecules with diverse activities. researchgate.net The exploration of targets for this compound analogues could extend to kinases, G-protein coupled receptors (GPCRs), and ion channels. Phenotypic screening of diversified libraries against a panel of cell lines representing different diseases can help to identify novel biological activities and subsequently lead to the discovery of new targets.

Advanced Computational Modeling for Mechanism Prediction and Rational Lead Design

Computational modeling plays a pivotal role in modern drug discovery, enabling the prediction of binding modes, the elucidation of mechanisms of action, and the rational design of more potent and selective ligands. For this compound analogues, a multi-faceted computational approach should be employed.

Molecular docking studies can be used to predict the binding orientation of the analogues within the active site of known or putative targets. For instance, docking studies of sulfonamide derivatives in the active site of α-glucosidase have provided insights into their inhibitory mechanism. nih.govresearchgate.net This information is invaluable for designing modifications that can enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the chemical structure of the analogues and their biological activity. excli.de This can help to identify the key structural features that contribute to potency and can be used to predict the activity of virtual compounds before their synthesis.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interactions, revealing how the flexibility of both the ligand and the protein influences binding. This can be particularly important for the this compound scaffold, which possesses a flexible benzyl group.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. This can guide the design of novel scaffolds that retain the key interacting elements while possessing different chemical backbones. The design of novel benzomorpholine DGAT1 inhibitors was guided by pharmacophore models. researchgate.net

Table 2: Computational Approaches for this compound Drug Discovery

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predict binding modes and affinities at target sites. | Rationalization of SAR and guidance for lead optimization. nih.govresearchgate.net |

| QSAR | Correlate chemical structure with biological activity. | Predictive models for virtual screening and lead design. excli.de |

| Molecular Dynamics | Simulate the dynamic behavior of ligand-protein complexes. | Understanding of binding stability and the role of flexibility. |

| Pharmacophore Modeling | Identify essential 3D features for activity. | Design of novel scaffolds with desired biological activity. researchgate.net |

Development of Molecular Hybrid Molecules Incorporating the this compound Motif for Multi-Target Modulation

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological targets and pathways. A promising therapeutic strategy is the development of molecular hybrids, which are single molecules designed to interact with two or more targets simultaneously. The this compound scaffold is an excellent candidate for the development of such multi-target agents. nih.gov

The sulfonamide group can be directed towards targets like carbonic anhydrases, while the N-benzylmorpholine moiety can be modified to interact with another protein of interest. For example, by appending a pharmacophore known to inhibit a specific kinase to the benzyl ring, it may be possible to create a dual inhibitor of a carbonic anhydrase and a kinase. The synthesis of coumarin-sulfonamide hybrids has demonstrated the potential of this approach to create multi-target agents. d-nb.info

Another strategy involves creating hybrid molecules where the this compound acts as a linker or scaffold to present two different pharmacophores. This approach has been used to develop multi-target ligands for Alzheimer's disease. The design of such molecules requires a deep understanding of the SAR of each pharmacophore and careful consideration of the linker's length and flexibility.

Integration of Chemical Proteomics for Comprehensive Target Deconvolution and Profiling in Endogenous Systems

While computational methods can predict potential targets, experimental validation in a biological context is crucial. Chemical proteomics offers powerful tools for the unbiased identification of protein targets of small molecules directly in their native environment. ki.seevotec.com

Affinity-based protein profiling (AfBPP) is a common chemical proteomics technique. This involves synthesizing a probe molecule by attaching a reactive group and a reporter tag to the this compound scaffold. This probe can then be used to covalently label its protein targets in cell lysates or even in live cells. The tagged proteins can then be enriched and identified by mass spectrometry. researchgate.net

Probe-free methods , such as thermal proteome profiling (TPP) and drug affinity responsive target stability (DARTS), offer an alternative approach that does not require chemical modification of the compound. europeanreview.org These methods rely on the principle that the binding of a ligand can alter the thermal stability or protease susceptibility of its target protein. By comparing the proteome-wide changes in protein stability in the presence and absence of the this compound analogue, its direct and indirect targets can be identified. nih.gov

The integration of these chemical proteomics strategies will provide a comprehensive understanding of the molecular targets and pathways modulated by this compound analogues, paving the way for their rational development as novel therapeutics.

Q & A

Q. What are the recommended synthetic routes for N-benzylmorpholine-4-sulfonamide, and how can reaction progress be monitored?

The synthesis typically involves sulfonylation of benzylamine derivatives with activated sulfonyl chlorides. For example, N-benzyl-4-methylbenzenesulfonamide derivatives are synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and benzylamine analogs. Reaction progress is monitored using thin-layer chromatography (TLC) with chloroform/methanol solvent systems, and purified via column chromatography . Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) and mass spectrometry are critical for structural validation .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) are used to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. These models predict reactivity and interactions with biological targets, such as hydrogen bonding with enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for sulfonamide derivatives?

Discrepancies often arise from approximations in computational models (e.g., solvent effects, relativistic corrections). Mitigation strategies include:

- Validating DFT results with higher-level methods (e.g., CCSD(T)).

- Incorporating explicit solvent models in molecular dynamics simulations.

- Cross-referencing with crystallographic data (e.g., bond lengths/angles) .

Q. What advanced computational methods are suitable for studying the biological activity of this compound?

- Molecular docking : Screens binding affinities to targets like dihydropteroate synthase (DHPS) using AutoDock Vina or Schrödinger Suite.

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzene ring) with antimicrobial activity .

Q. How can crystallographic data improve the design of sulfonamide-based inhibitors?

Single-crystal X-ray diffraction reveals precise molecular geometries, such as dihedral angles between the morpholine ring and sulfonamide group. This data guides steric optimization to enhance target binding and reduce off-target interactions .

Q. What strategies are recommended for analyzing conflicting biological activity data across sulfonamide analogs?

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., broth microdilution for antimicrobial tests).

- Structure-activity landscapes : Identify outliers caused by substituent positional isomerism or stereochemistry .

Methodological Considerations

Q. What are the best practices for optimizing synthetic yields of this compound derivatives?

- Use anhydrous conditions and catalysts like triethylamine to neutralize HCl byproducts.

- Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side reactions .

Q. How can researchers validate the purity of sulfonamide compounds for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.